
Aluminum;gallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum-gallium is a compound formed by the combination of aluminum and gallium. This compound is known for its unique properties, such as its ability to form a degenerate alloy that results from liquid gallium infiltrating the crystal structure of aluminum metal . The resulting alloy is very weak and brittle, being broken under the most minute pressure. The alloy is also chemically weaker, as the gallium inhibits the aluminum from forming a protective oxide layer .
Métodos De Preparación
The preparation of aluminum-gallium alloy involves several steps. One common method includes placing metal gallium into a sealed flask and heating it to a temperature of 50°C to melt the gallium . The metal aluminum is then mechanically scraped to remove the surface oxidation film under the protection of an inert gas such as argon . The liquid gallium is then covered on the surface of the exposed pure aluminum substrate continuously under the protection of the inert gas . The mixture is then placed into a vacuum heating furnace and heat preservation is carried out for 10-60 minutes at a temperature of 50-200°C to prepare the aluminum-gallium alloy .
Análisis De Reacciones Químicas
Aluminum-gallium alloy undergoes several types of chemical reactions. One notable reaction is its ability to react with water to produce hydrogen gas, aluminum hydroxide, and gallium metal . Normally, aluminum does not react with water due to the formation of a passivation layer of aluminum oxide. the presence of gallium prevents the formation of this protective layer, allowing the aluminum to react with water . This reaction can be represented as: [ \text{2Al} + \text{6H}_2\text{O} \rightarrow \text{2Al(OH)}_3 + \text{3H}_2 ]
Aplicaciones Científicas De Investigación
Aluminum-gallium has several scientific research applications. In catalysis, cationic aluminum, gallium, and indium complexes have been utilized as Lewis acid catalysts in various organic transformations ranging from classical organic reactions to polymerization reactions . Additionally, gallium compounds have displayed anti-inflammatory and immunosuppressive activity in animal models of human disease and have shown potential as antimicrobial agents against certain pathogens .
Mecanismo De Acción
The mechanism by which aluminum-gallium exerts its effects involves the infiltration of liquid gallium into the crystal structure of aluminum metal . This infiltration weakens the alloy, making it brittle and chemically weaker by inhibiting the formation of a protective oxide layer . In catalysis, the cationic charge introduced to aluminum and gallium complexes enhances their Lewis acidity, improving their catalytic reactivity and selectivity in organic and polymer synthesis .
Comparación Con Compuestos Similares
Aluminum and gallium share several similarities and differences. Both elements belong to group 13 of the periodic table and have similar chemical properties . gallium has a lower melting point (29.76°C) compared to aluminum (660°C) and a higher density (5.904 g/cm³) compared to aluminum (2.7 g/cm³) . Gallium is primarily used in the semiconductor industry, while aluminum is widely used in aerospace, automotive, and construction industries . Similar compounds to aluminum-gallium include gallium arsenide (GaAs), which is used in semiconductors and has a larger bandgap compared to gallium .
Propiedades
Fórmula molecular |
AlGa |
|---|---|
Peso molecular |
96.705 g/mol |
Nombre IUPAC |
aluminum;gallium |
InChI |
InChI=1S/Al.Ga |
Clave InChI |
RNQKDQAVIXDKAG-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Ga] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


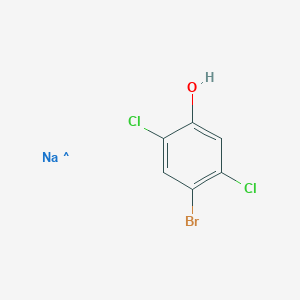
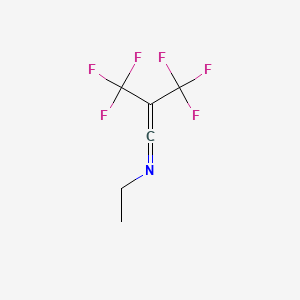
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
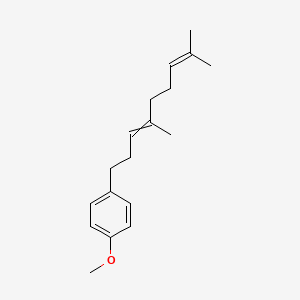
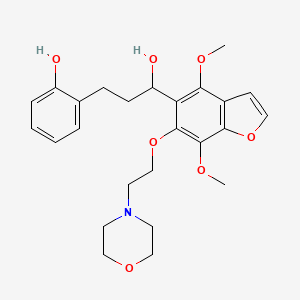
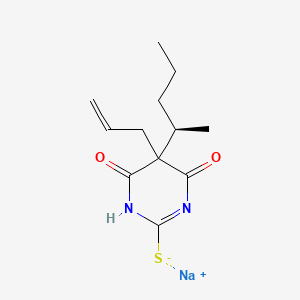
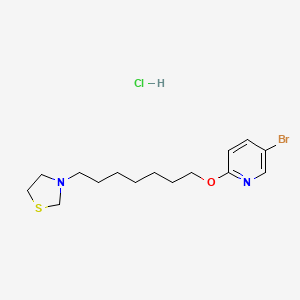
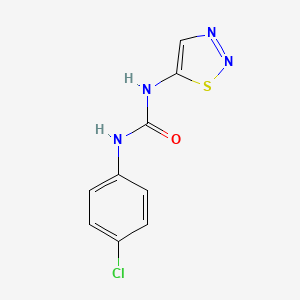
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)
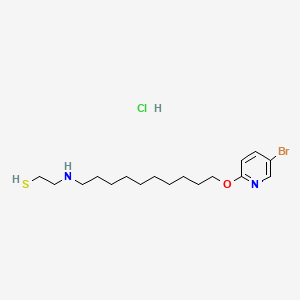
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)


